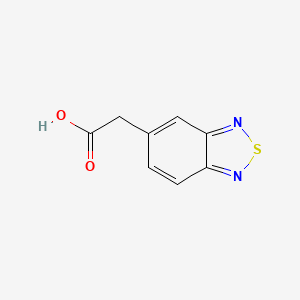![molecular formula C21H21N3O4S B2500556 2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958709-20-1](/img/structure/B2500556.png)
2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, as described in the first paper, involves the use of 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug of significant interest in drug chemistry. The paper reports the creation of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related to the compound . These synthesized compounds have shown potential biological applications and have been screened for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry and potential to bind nucleotide protein targets .
Molecular Structure Analysis
The molecular structure of the compound "2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is not directly discussed in the provided papers. However, the related compounds mentioned in the first paper possess a pyrazole ring, which is a common feature in the target compound. The pyrazole ring is known for its significance in pharmaceuticals due to its presence in various biologically active compounds. The presence of the dimethoxy and benzamide groups in the compound suggests potential for varied biological activity .
Chemical Reactions Analysis
The second paper discusses the reactivity of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which are used to synthesize 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones through reactions with benzylthiol or thiophenols. Although the target compound is not directly synthesized in this study, the reactivity of similar pyrazole-containing compounds provides insight into the types of chemical reactions that the target compound might undergo, such as nucleophilic substitution or addition reactions involving its pyrazole moiety .
Physical and Chemical Properties Analysis
Neither paper directly addresses the physical and chemical properties of "this compound". However, based on the structural similarities with the compounds studied, it can be inferred that the target compound may exhibit properties relevant to its biological activity, such as solubility in organic solvents, potential for hydrogen bonding due to the presence of amide groups, and stability under physiological conditions. The dimethoxy groups may influence the compound's electron distribution and overall reactivity .
Scientific Research Applications
Synthesis and Characterization of Analogous Compounds
Several studies focus on the design, synthesis, and characterization of compounds with structural similarities to 2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, showcasing the diversity of synthetic routes and the importance of structural analysis in developing novel compounds. For instance, research by Palkar et al. (2017) presented the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents, highlighting the synthetic strategies and spectroscopic techniques used for structural confirmation (Palkar et al., 2017). Similarly, Saeed et al. (2020) reported on the synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, demonstrating the comprehensive characterization of novel compounds (Saeed et al., 2020).
Antimicrobial Applications
The antimicrobial potential of related compounds is a significant area of research. Studies such as those by Abbas et al. (2014) on benzothiazoles underline the antimicrobial efficacy of synthesized compounds, suggesting a possible avenue for the application of this compound analogs (Abbas et al., 2014).
Applications in Molecular Structure Analysis
Research on the crystal structure and molecular analysis, such as the work by Kumara et al. (2018), provides insights into the molecular geometry and intermolecular interactions of complex compounds, which are critical for understanding the physicochemical properties and reactivity of novel chemical entities (Kumara et al., 2018).
Potential as Chemosensors
Another promising application area is the development of chemosensors. Khan (2020) detailed the synthesis and photophysical investigation of a novel pyrazoline derivative as a fluorescent chemosensor for metal ion detection, indicating the potential of similar compounds for environmental monitoring and analytical chemistry applications (Khan, 2020).
Mechanism of Action
Target of Action
The compound contains a pyrazoline derivative and a thieno[3,4-c]pyrazole moiety . Pyrazoline derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, the compound might interact with multiple targets involved in these biological processes.
Biochemical Pathways
Without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Given the biological activities associated with pyrazoline derivatives, it might be involved in pathways related to inflammation, viral replication, or cell proliferation .
Result of Action
The cellular effects would depend on the compound’s targets and mode of action. If it exhibits the activities associated with pyrazoline derivatives, it might have effects such as reducing inflammation, inhibiting viral replication, or killing cancer cells .
properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-7-9-14(10-8-13)24-20(16-11-29(26)12-17(16)23-24)22-21(25)15-5-4-6-18(27-2)19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUEUCSVMXMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

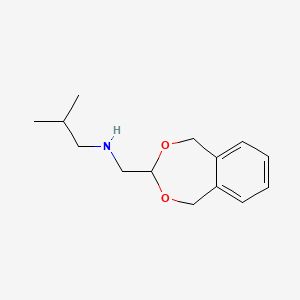
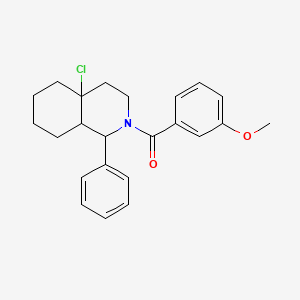
![6-Chloro-N-[[1-[(1-cyanocyclopropyl)methyl]triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2500476.png)

![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)

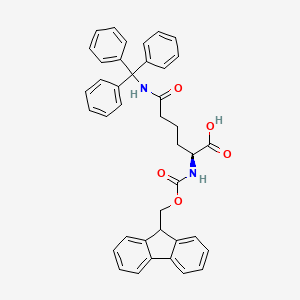
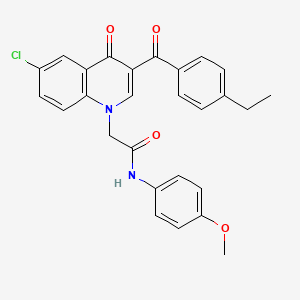


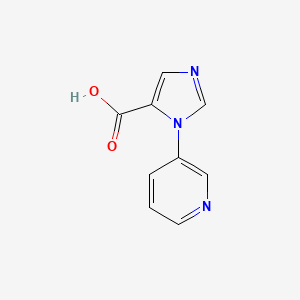
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)
